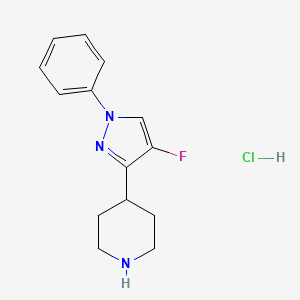
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is a versatile chemical compound used in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug discovery, medicinal chemistry, and neuropharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the fluoro-phenylpyrazole group. Common synthetic methods include:
Cyclization Reactions: The piperidine ring can be formed through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Substitution Reactions: The fluoro-phenylpyrazole group can be introduced via substitution reactions using fluorinated precursors and pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as hydrogenation, cycloaddition, and amination are commonly employed in large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the fluoro and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride has several scientific research applications:
Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals due to its unique chemical structure.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in neuropharmacology.
Biological Research: It is used in various biological assays to study its effects on cellular processes.
Industrial Applications: The compound’s properties make it useful in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptor sites or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crizotinib: A known ALK inhibitor with a similar piperidine structure.
Alectinib: Another ALK inhibitor with enhanced CNS pharmacokinetic properties.
Ceritinib: A compound with a similar fluoro-phenyl structure used in cancer treatment.
Uniqueness
4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride is unique due to its specific substitution pattern and the presence of both fluoro and phenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3.ClH/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11;/h1-5,10-11,16H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVAGGADGBMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
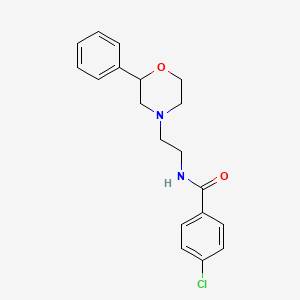
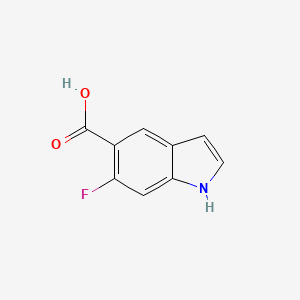
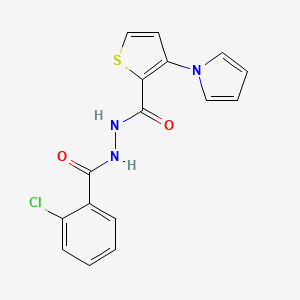
![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2965384.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)

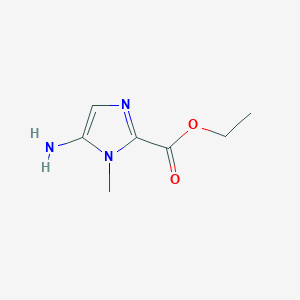
![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)
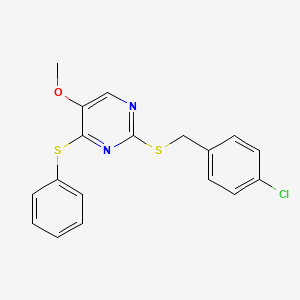
![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)
